molecular formula C28H25NO5 B4727530 ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate

ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate

Cat. No.: B4727530
M. Wt: 455.5 g/mol
InChI Key: KSSPXBMJXWGABJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate is a complex organic compound with a molecular formula of C28H25NO5 and a molecular weight of 455.502 Da . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate involves multiple steps, typically starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The final step usually involves esterification to introduce the ethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate can be compared to other oxazole derivatives, such as:

These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities, highlighting the versatility and importance of oxazole derivatives in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-2-32-28(31)23-15-13-20(14-16-23)19-33-25(30)18-17-24-29-26(21-9-5-3-6-10-21)27(34-24)22-11-7-4-8-12-22/h3-16H,2,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSPXBMJXWGABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate
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ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate
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ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate
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ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate

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